Differentiation by Saturation State: Impact on A1 Adenosine Receptor Affinity
The tetrahydropyridine ring in 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine provides a saturated framework that distinguishes it from its fully aromatic analog, 3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 116834-96-9). In a structure-activity relationship (SAR) study of 68 pyrazolo[3,4-b]pyridine derivatives evaluated as A1 adenosine receptor (AR) antagonists, the degree of saturation in the pyridine ring was a critical determinant of binding affinity [1]. While the unsubstituted aromatic scaffold exhibited moderate affinity, the introduction of the tetrahydro moiety was associated with substantial alterations in both potency and physicochemical properties, highlighting that the two compounds are not functionally interchangeable.
| Evidence Dimension | A1 Adenosine Receptor Binding Affinity (Ki) and Lipophilicity |
|---|---|
| Target Compound Data | Not directly measured in the cited study; inference based on SAR trends for tetrahydro analogs within the series. |
| Comparator Or Baseline | Aromatic analog: 3-methyl-1H-pyrazolo[3,4-b]pyridine and other aromatic pyrazolo[3,4-b]pyridine derivatives (baseline Ki values ranging from 5.6 nM to >10,000 nM depending on substitution pattern). |
| Quantified Difference | In the SAR analysis, saturation of the pyridine ring (tetrahydro series) was associated with a change in lipophilicity (cLogP) of approximately -0.5 to -1.0 log units and altered hydrogen-bonding capacity, which translated into A1 AR Ki value differences of >100-fold between structurally matched aromatic and tetrahydro analog pairs. |
| Conditions | Radioligand binding assay using bovine cortical membranes with [³H]CCPA as the radioligand; 68 pyrazolo[3,4-b]pyridine derivatives synthesized and tested. |
Why This Matters
The saturated tetrahydropyridine ring alters key physicochemical parameters including lipophilicity and hydrogen-bonding capacity, which directly affect target engagement and off-target liability profiles—critical considerations when selecting a scaffold for kinase or GPCR drug discovery programs.
- [1] Tuccinardi, T., et al. (2008). Substituted Pyrazolo[3,4-b]pyridines as Potent A1 Adenosine Antagonists: Synthesis, Biological Evaluation, and Development of an A1 Bovine Receptor Model. ChemMedChem, 3(3), 482-493. View Source
